molecular formula C4H5N5O3 B2362259 4-Nitro-1H-pyrazole-3-carbohydrazide CAS No. 349102-88-1

4-Nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2362259
CAS No.: 349102-88-1
M. Wt: 171.116
InChI Key: JJQIXMHAWQODPK-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3-carbohydrazide is a valuable chemical intermediate in heterocyclic chemistry, built on a pyrazole scaffold known for its significant role in pharmaceutical research and development . Pyrazole derivatives are recognized as a pharmacologically important active scaffold and are found in a variety of therapeutic agents, including anti-inflammatories, antipsychotics, and antidepressants . The specific substitution pattern on this compound is key to its utility; the electron-withdrawing nitro group at the 4-position influences the electronic distribution of the ring and can serve as a handle for further synthetic modification . The carbohydrazide moiety at the 3-position is a highly functional group, offering two reactive nitrogen-hydrogen bonds that can participate in condensation reactions to form more complex structures, such as hydrazones and other heterocycles . This makes the compound an excellent building block for constructing diverse molecular libraries for screening in medicinal chemistry and drug discovery programs . As a standard practice, researchers should consult the safety data sheet prior to use. This product is intended for laboratory research purposes only and is not classified as a medicinal product. It is strictly for use by qualified professionals.

Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIXMHAWQODPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

The carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters or malononitrile derivatives with hydrazine hydrate, followed by nitration. For example, reacting ethyl acetoacetate with hydrazine forms 1H-pyrazole-3-carboxylate, which is subsequently nitrated using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at position 4. Alternative routes employ pre-nitrated starting materials to bypass regioselectivity challenges.

Hydrazinolysis to Form this compound

The carboxylic acid undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol or methanol. This nucleophilic acyl substitution replaces the hydroxyl group of the carboxylic acid with a hydrazide moiety.

Reaction Conditions:

  • Solvent: Ethanol (bp: 78°C) or methanol (bp: 65°C)
  • Temperature: Reflux (65–78°C)
  • Time: 6–8 hours
  • Yield: 70–85% (theoretical)

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and waste minimization. Continuous flow reactors enhance mixing and heat transfer during nitration, while solvent recovery systems reduce environmental impact. Key parameters for scalability include:

Parameter Optimization Strategy
Nitration Temperature Maintain 0–5°C to prevent byproducts
Hydrazine Stoichiometry 1.2:1 molar ratio (hydrazine:acid)
Solvent Recycling Distillation for ethanol recovery

Mechanistic Insights

Nitration Mechanism

Nitration proceeds via electrophilic aromatic substitution (EAS). The nitro group (NO₂⁺) is generated in situ by protonation of nitric acid in sulfuric acid. The pyrazole ring’s electron-deficient nature directs nitration to the 4-position due to meta-directing effects of existing substituents.

$$
\text{Pyrazole} + \text{NO}_2^+ \rightarrow \text{4-Nitropyrazole} + \text{H}^+
$$

Hydrazinolysis Mechanism

Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. The reaction proceeds via a tetrahedral intermediate, with subsequent elimination of water to form the carbohydrazide.

$$
\text{RCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}2 + \text{H}2\text{O}
$$

Comparative Analysis of Methodologies

The table below contrasts key synthetic approaches:

Method Starting Material Nitration Agent Solvent Yield (%) Purity (%) Source
Cyclocondensation + Nitration Ethyl acetoacetate HNO₃/H₂SO₄ H₂O/AcOH 65 98
Direct Hydrazinolysis 4-Nitro-pyrazole-3-acid Hydrazine hydrate Ethanol 82 99
Vilsmeier-Haack Route 3-Cyano-pyrazole POCl₃/DMF DMF 58 95

Key Observations:

  • Direct Hydrazinolysis offers superior yield and purity but requires pre-synthesized nitro-carboxylic acid.
  • Cyclocondensation Routes are more versatile but involve multi-step protocols.

Challenges and Solutions

Regioselectivity in Nitration

The nitro group’s position critically impacts functionality. Using sterically hindered solvents (e.g., benzene) or directing groups (e.g., sulfonic acid) improves 4-position selectivity.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials show 90% yield in 20 minutes using ethanol solvent.

Biocatalytic Approaches

Enzymatic nitration using nitrotransferases is being explored to replace harsh acid conditions, though yields remain low (30–40%).

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyrazole ring and modifications to the carbohydrazide side chain. These variations impact physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Modifications
4-Nitro-1H-pyrazole-3-carbohydrazide (Target) -NO₂ (4), -CONHNH₂ (3) C₅H₆N₄O₃ 170.13* Reference compound
1-(3-Bromobenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide -Br-benzyl (1), -NO₂ (4) C₁₇H₁₄BrN₅O₄ 432.23 Bromobenzyl group enhances lipophilicity
1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide -Et (1), -NO₂ (4) C₇H₁₀N₄O₃ 198.18 Ethyl group simplifies steric profile
1-Ethyl-N'-[(5-fluorothiophen-2-yl)methylidene]-4-nitro-1H-pyrazole-3-carbohydrazide -Et (1), -NO₂ (4), fluorothiophene side chain C₁₁H₁₀FN₅O₃S 311.29 Fluorothiophene improves membrane permeability
1-(4-Methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide -4-Me-benzyl (1), -NO₂ (4) C₁₂H₁₃N₅O₃ 283.26 Methylbenzyl group increases steric bulk
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide -Cl (4), -Et (1) C₆H₁₀ClN₅O 203.63 Chloro substituent alters electronic properties

Physicochemical Properties

  • Lipophilicity (logP): The fluorothiophene derivative (logP = 2.088) exhibits moderate lipophilicity, favoring membrane permeability . Chloro substituents () are less electron-withdrawing than nitro groups, possibly lowering reactivity in nucleophilic substitutions .
  • Hydrogen Bonding: The carbohydrazide group (-CONHNH₂) provides hydrogen bond donors/acceptors, critical for target binding. Analogs with additional polar groups (e.g., fluorothiophene in ) may enhance target affinity .

Biological Activity

4-Nitro-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring, a nitro group at the 4-position, and a carbohydrazide moiety at the 3-position. This unique combination of functional groups contributes to its biological activity.

Property Details
Molecular Formula C₇H₈N₄O₃
Molecular Weight 184.17 g/mol
Functional Groups Nitro (-NO₂), Carbohydrazide (-C(NH)NH₂)

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This process is crucial in its anticancer properties.
  • Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, potentially altering their function and activity, which enhances its antimicrobial properties .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various pathogens.

  • Study Findings : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has shown promising results in cancer cell lines, displaying significant cytotoxicity.

  • Case Study : A study evaluated the effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicative of potent anticancer activity.
Cell Line IC50 (µM)
A5490.74
MCF-70.46

Case Studies

  • Anticancer Screening : Abdel-Aziz et al. synthesized and screened various derivatives of pyrazole compounds, including this compound, which exhibited significant potential against Hep-2 cancer cell lines with an IC50 value of 0.74 mg/mL .
  • Mechanistic Insights : Zheng et al. described a new class of pyrazole derivatives that included this compound, noting its ability to induce apoptosis in cancer cells through specific molecular interactions involving the nitro group .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 4-Nitro-1H-pyrazole-3-carbohydrazide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or ethanol), and pH (neutral to slightly acidic conditions). These parameters influence reaction kinetics and minimize side reactions such as premature hydrazide decomposition. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent patterns and confirm hydrazide formation (e.g., NH peaks at δ 10–12 ppm) .
  • Infrared Spectroscopy (IR) : Stretching bands for nitro groups (~1520 cm1^{-1}) and carbonyl groups (~1650 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+^+) confirm molecular weight, while fragmentation patterns assess stability .

Q. How can researchers efficiently purify this compound?

  • Methodological Answer : Recrystallization using ethanol or acetonitrile is preferred for small-scale purification. For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane eluent) resolves isomers or byproducts. Melting point analysis (e.g., 173–175°C for related nitro-pyrazoles) further verifies purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electronic properties (e.g., nitro group electron-withdrawing effects) and predict regioselectivity in electrophilic substitutions. Solvent effects can be incorporated via polarizable continuum models (PCMs) .

Q. What strategies are recommended for resolving contradictory crystallographic data for nitro-pyrazole derivatives?

  • Methodological Answer : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections for twinned crystals. Cross-validate results with powder X-ray diffraction (PXRD) to address discrepancies in unit cell parameters .

Q. How do substituents on the pyrazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., aryl, alkyl) and testing against biological targets (e.g., enzymes). Computational docking (AutoDock Vina) and pharmacokinetic profiling (SwissADME) link structural features (e.g., nitro group position) to activity .

Q. What mechanistic insights explain the regioselectivity of nitration in pyrazole derivatives?

  • Methodological Answer : Nitration regioselectivity is governed by resonance stabilization of the transition state. For this compound, the electron-deficient C-4 position favors nitration. Isotopic labeling (15^{15}N) and kinetic studies under varying acid concentrations can validate proposed mechanisms .

Q. How should researchers address inconsistencies in synthetic yields reported across studies?

  • Methodological Answer : Systematically vary parameters (e.g., solvent, catalyst loading) in controlled experiments. Use Design of Experiments (DoE) software to identify critical factors. Cross-characterize products via HPLC and 1^1H NMR to rule out impurities .

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